4-Methyl-1,3-benzoxazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

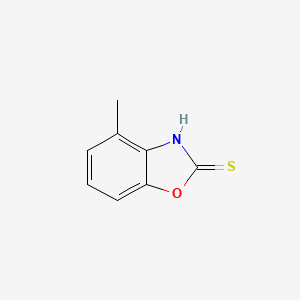

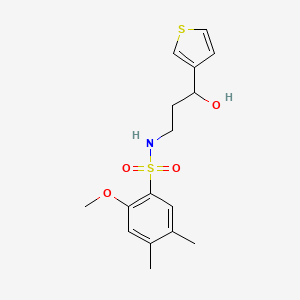

“4-Methyl-1,3-benzoxazole-2-thiol” is a compound with the molecular formula C8H7NOS . It is a member of the benzoxazole family, which are bicyclic heteroarenes that connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. One approach involves the use of 2-aminophenol as a precursor . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1,3-benzoxazole-2-thiol” includes a benzene ring fused with an oxazole ring containing nitrogen and sulfur . The InChI string for this compound is InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) .

Chemical Reactions Analysis

Benzoxazole derivatives, including “4-Methyl-1,3-benzoxazole-2-thiol”, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1,3-benzoxazole-2-thiol” is 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 165.02483502 g/mol .

科学的研究の応用

Synthesis and Antimicrobial Activities

4-Methyl-1,3-benzoxazole-2-thiol is involved in the synthesis of novel derivatives that exhibit significant antimicrobial properties. For instance, derivatives synthesized by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles have shown considerable antimicrobial activity against various bacteria and fungi (Kaplancıklı et al., 2004). These findings indicate the potential of 4-Methyl-1,3-benzoxazole-2-thiol derivatives in developing new antimicrobial agents.

Corrosion Inhibition

The derivatives of 4-Methyl-1,3-benzoxazole-2-thiol have also been investigated for their corrosion inhibition properties. Research has demonstrated that benzimidazole derivatives, which can be synthesized from compounds related to 4-Methyl-1,3-benzoxazole-2-thiol, serve as effective inhibitors for mild steel corrosion in acidic solutions (Yadav et al., 2013). These studies contribute to the understanding of how such derivatives can be applied to protect metals from corrosion, emphasizing their significance in industrial applications.

Fluorescent Probes for Biological Samples

Another application of 4-Methyl-1,3-benzoxazole-2-thiol derivatives is in the development of fluorescent probes for detecting biological molecules. For example, a study on the direct determination of reduced glutathione in real samples introduced a new thiol fluorescence probe with high selectivity, demonstrating the utility of these compounds in biochemical and medical research (Liang et al., 2002).

特性

IUPAC Name |

4-methyl-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYDISZVUDDJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-benzoxazole-2-thiol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)

![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)

![ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2667389.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)